6,7,8-Trifluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
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Overview
Description
Isoquinolines are a type of heterocyclic aromatic organic compound. They are structurally similar to quinolines but have a nitrogen atom in a different position. The isoquinoline structure is present in many natural and synthetic compounds . Fluorinated isoquinolines, like the one you’re asking about, have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of fluorinated isoquinolines can be complex and often requires multiple steps. The exact method would depend on the specific structure of the compound and the starting materials available .Molecular Structure Analysis
The molecular structure of isoquinolines consists of a benzene ring fused to a pyridine ring. In the case of “6,7,8-Trifluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride”, there would be three fluorine atoms attached to the isoquinoline structure, likely making the compound highly reactive .Chemical Reactions Analysis
The chemical reactions involving fluorinated isoquinolines would depend on the specific compound and the conditions under which the reactions are carried out. Fluorine atoms can greatly influence the reactivity and properties of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Fluorinated compounds tend to be stable and resistant to metabolic degradation, which can be advantageous in pharmaceutical applications .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6,7,8-trifluoro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2S/c10-7-3-5-1-2-14(17(13,15)16)4-6(5)8(11)9(7)12/h3H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFNJBVEBBAUHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(C(=C(C=C21)F)F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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